3-Amino-4,4-diphenylbutanoic acid;hydrochloride

Description

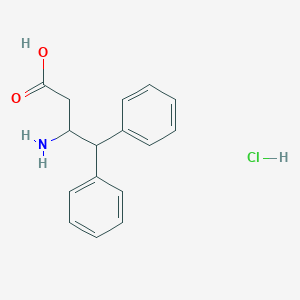

3-Amino-4,4-diphenylbutanoic acid hydrochloride (CAS: 544455-95-0 free base; 332062-01-8 hydrochloride) is a chiral non-natural α-amino acid derivative characterized by two phenyl groups at the C4 position and an amino group at C3. Its molecular formula is C₁₆H₁₆ClNO₂ (MW: 291.78 for hydrochloride; 255.32 for free base) . The compound is used in peptide synthesis and pharmaceutical research, particularly as a building block for bioactive molecules. Its stereochemistry (S-configuration) and bulky diphenyl substituents contribute to unique conformational properties, enhancing binding specificity in receptor-ligand interactions .

Properties

IUPAC Name |

3-amino-4,4-diphenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLDRTLSHQUFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-diphenylbutanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the use of benzaldehyde and nitroethane.

Formation of Intermediate: The initial reaction between benzaldehyde and nitroethane forms 1-phenyl-2-nitropropene.

Reduction: The nitro group in 1-phenyl-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 3-Amino-4,4-diphenylbutanoic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Types of Reactions:

Oxidation: 3-Amino-4,4-diphenylbutanoic acid;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (3S)-3-amino-4,4-diphenylbutanoic acid; hydrochloride

- Molecular Formula : C16H18ClNO2

- Molecular Weight : 291.77 g/mol

- Solubility : The hydrochloride form enhances solubility in water, improving bioavailability for various applications.

Medicinal Chemistry

(S)-3-amino-4,4-diphenylbutanoic acid hydrochloride is primarily explored for its therapeutic potential in treating neurological disorders. Its mechanism of action involves modulation of neurotransmitter systems, particularly through interactions with GABA receptors.

- Anticonvulsant Effects : Studies indicate that this compound may exhibit anticonvulsant properties by enhancing GABAergic transmission, which can be beneficial in managing epilepsy.

- Anxiolytic Properties : Research has shown that it can reduce anxiety-like behaviors in animal models by increasing GABAergic activity.

Diabetes Management

The compound has been investigated as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors play a crucial role in managing type 2 diabetes by prolonging the action of incretin hormones, thus improving insulin sensitivity and glycemic control.

Chemical Chaperone

Recent studies have highlighted the role of (S)-3-amino-4,4-diphenylbutanoic acid hydrochloride as a chemical chaperone. It has been shown to bind with human serum albumin and modulate protein folding processes, which may have implications for diseases related to protein misfolding .

Pharmaceutical Production

Due to its chiral nature and biological activity, (S)-3-amino-4,4-diphenylbutanoic acid hydrochloride is utilized as a building block in the synthesis of pharmaceuticals. Its unique structural features allow for the development of new drug candidates with enhanced efficacy and reduced side effects.

Additive in Solar Cells

This compound has been employed as an additive in the active layer of solar cells, improving their performance. The incorporation of chiral amino acids like (S)-3-amino-4,4-diphenylbutanoic acid hydrochloride can enhance charge transport properties and overall efficiency .

Case Study 1: Alzheimer's Disease Model

In a study involving a mouse model of Alzheimer's disease, administration of (S)-3-amino-4,4-diphenylbutanoic acid hydrochloride was found to reverse cognitive deficits and reduce tau protein phosphorylation. This suggests its potential utility in treating neurodegenerative conditions .

Case Study 2: Protein Binding Dynamics

Research on the binding dynamics of this compound with human serum albumin revealed important insights into its pharmacokinetics and potential therapeutic applications. Increased fluorescence emission upon binding indicates significant interactions that may influence drug delivery mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential treatment for neurological disorders through GABA receptor modulation |

| Diabetes Management | Dipeptidyl peptidase IV inhibitor for type 2 diabetes management |

| Chemical Chaperone | Modulates protein folding processes; implications for diseases related to protein misfolding |

| Pharmaceutical Production | Chiral building block for drug synthesis |

| Solar Cell Additive | Enhances performance in photovoltaic applications |

Mechanism of Action

The mechanism of action of 3-Amino-4,4-diphenylbutanoic acid;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.

Comparison with Similar Compounds

Structural Features

A comparative analysis of key structural analogues is summarized in Table 1 :

Key Observations :

- The diphenyl substituents in the target compound confer enhanced hydrophobicity and rigidity compared to monosubstituted phenyl analogues .

- Positional isomerism (e.g., amino group at C3 vs. C4 in ) influences biological activity and synthetic pathways.

Physicochemical Properties

Table 2 highlights key physicochemical

Biological Activity

3-Amino-4,4-diphenylbutanoic acid; hydrochloride (often referred to as a derivative of beta-amino acids) is a compound of significant interest in both pharmacological and biochemical research. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure : The compound features two phenyl groups attached to a butanoic acid backbone, which contributes to its unique chemical reactivity and biological activity.

Synthesis : The synthesis typically involves the reaction of benzaldehyde with nitroethane to form an intermediate, followed by reduction to yield the amino acid structure. The final step involves forming the hydrochloride salt through the addition of hydrochloric acid.

Biological Activity

3-Amino-4,4-diphenylbutanoic acid; hydrochloride exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:

The mechanism of action for 3-Amino-4,4-diphenylbutanoic acid; hydrochloride involves:

- DPP-IV Inhibition : By inhibiting DPP-IV, the compound may enhance the effects of incretin hormones, leading to increased insulin secretion post-meal without causing hypoglycemia .

- Biochemical Pathways : The compound influences various metabolic pathways related to amino acid metabolism and neurotransmitter release, potentially impacting mood and cognitive functions .

Table 1: Summary of Biological Activities

Case Study: DPP-IV Inhibition

A study highlighted the role of 3-amino-4-phenylbutanoic acid derivatives as effective DPP-IV inhibitors. The research indicated that these compounds could lower blood glucose levels in diabetic models by enhancing incretin activity. This suggests their therapeutic potential not only for diabetes but also for other metabolic disorders where DPP-IV plays a critical role .

Comparative Analysis with Similar Compounds

To better understand the significance of 3-Amino-4,4-diphenylbutanoic acid; hydrochloride, it is useful to compare it with similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 3-Amino-4-phenylbutanoic acid; hydrochloride | Single phenyl group | DPP-IV inhibition |

| 4-Amino-3-phenylbutanoic acid; hydrochloride | Different positioning of amino group | Anxiolytic effects |

| 3-Amino-4,4-diphenylbutanoic acid; HCl | Two phenyl groups enhance interaction | Enhanced DPP-IV inhibition |

Q & A

Q. What are the validated methods for synthesizing 3-amino-4,4-diphenylbutanoic acid hydrochloride?

A multi-step synthesis typically involves:

- Acylation and deprotection : Starting with methyl esters or Boc-protected intermediates, followed by hydrochloric acid treatment to yield the hydrochloride salt. For example, analogous protocols use HCl in dioxane to remove Boc groups .

- Structural confirmation : (e.g., δ 9.00 ppm for amine protons in DMSO-d) and mass spectrometry (exact mass: 291.78 g/mol for CHClNO) are critical for verifying product identity .

- Purity assessment : Thin-layer chromatography (TLC) or HPLC with UV detection (e.g., 254 nm) ensures minimal impurities .

Q. How can researchers confirm the chiral purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol and trifluoroacetic acid as a modifier. Retention time shifts between enantiomers can resolve impurities .

- Optical rotation : Compare observed [α] values with literature data (e.g., (R)-enantiomer specific rotation reported in ) .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- Reverse-phase HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min, monitored at 210–220 nm. Calibration curves using certified reference standards ensure accuracy .

- LC-MS : Electrospray ionization (ESI) in positive mode detects the [M+H] ion (m/z 292.1 for CHClNO) .

Advanced Research Questions

Q. How can researchers address low yields in the final hydrochloride salt formation?

- Optimize reaction conditions : Use anhydrous HCl in dioxane at controlled temperatures (0–25°C) to prevent side reactions. Stirring duration (1–2 hours) and solvent removal under reduced pressure improve crystallinity .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) enhance purity. Monitor yield vs. purity trade-offs using differential scanning calorimetry (DSC) to assess crystallinity .

Q. What strategies mitigate hygroscopicity during storage?

- Lyophilization : Freeze-drying under vacuum (<0.1 mBar) stabilizes the compound as a non-hygroscopic powder.

- Storage : Use desiccated containers with silica gel, stored at –20°C. Conduct stability studies under accelerated conditions (40°C/75% RH) to validate shelf life .

Q. How can enantiomeric impurities impact pharmacological studies, and how are they quantified?

- Pharmacological relevance : Enantiomers may exhibit divergent binding affinities (e.g., to enzymes like ornithine aminotransferase, as seen in structurally related compounds) .

- Chiral SFC (supercritical fluid chromatography) : Employ CO-methanol mobile phases with chiral columns (e.g., Chiralpak IG-3) for high-resolution separation. Validate with spiked impurity standards .

Q. What are the challenges in analyzing degradation products under acidic conditions?

- Forced degradation studies : Expose the compound to 0.1 M HCl at 60°C for 24 hours. Use UPLC-QTOF-MS to identify cleavage products (e.g., diphenylbutanoic acid or amine derivatives) .

- Method validation : Ensure specificity via mass fragmentation patterns and quantify degradation using peak area normalization .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in NMR data between synthetic batches?

- Deuterated solvent effects : Ensure consistent use of DMSO-d or CDCl, as solvent polarity shifts proton chemical shifts.

- Dynamic NMR for tautomerism : If rotamers are suspected (e.g., due to restricted rotation), variable-temperature NMR (25–60°C) can coalesce split peaks .

Q. Why might HPLC purity assays conflict with mass balance in stability studies?

- Non-UV-active impurities : Degradation products lacking chromophores (e.g., dimerized amines) require complementary techniques like charged aerosol detection (CAD) or evaporative light scattering (ELSD) .

- Ion suppression in LC-MS : Matrix effects from residual salts can reduce ionization efficiency. Dilute samples or use internal standards (e.g., deuterated analogs) .

Application-Driven Methodologies

Q. How to design assays for studying this compound’s interaction with enzymes?

- Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., ornithine aminotransferase) on sensor chips. Measure binding kinetics (k/k) at varying compound concentrations .

- Isothermal titration calorimetry (ITC) : Directly quantify enthalpy changes during binding, providing thermodynamic profiles (ΔH, ΔS) .

Q. What in vitro models are suitable for assessing cellular uptake?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.